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7-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B578371
CAS No.: 1251033-57-4
M. Wt: 198.023
InChI Key: QNMPFHNDEOTXNR-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives as Privileged Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are fundamental components of many biological molecules and approved drugs. researchgate.net The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds. researchgate.netnih.gov This versatile scaffold's adaptable structure allows for extensive modifications, which can be leveraged to optimize pharmacological effects through structure-activity relationship (SAR) studies. rsc.org The significance of this scaffold is underscored by its presence in numerous preclinical drug candidates, demonstrating its importance in the pharmaceutical industry. nih.gov

The concept of a privileged scaffold implies that the molecular architecture itself possesses features conducive to interacting with biological macromolecules. nih.govnih.gov The imidazo[1,2-a]pyrimidine core, a bioisostere of natural purine (B94841) bases, offers a unique template for designing new biologically active molecules. nih.gov Its rigid, fused-ring system provides a defined three-dimensional shape that can be tailored to fit into the binding sites of various enzymes and receptors.

Overview of Broad Spectrum Biological and Pharmacological Activities of Imidazo[1,2-a]pyrimidines

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been shown to exhibit a remarkable range of biological and pharmacological activities. nih.govnih.govmdpi.com This broad spectrum of activity highlights the scaffold's versatility and its potential for development into treatments for a wide variety of diseases. The inherent chemical properties of this heterocyclic system allow for the introduction of diverse substituents, leading to compounds with fine-tuned biological profiles.

Anticancer Activities

The development of novel anticancer agents is a major focus of medicinal chemistry research. Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential in this area. rsc.orgderpharmachemica.comderpharmachemica.com Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and liver. tandfonline.com For instance, certain imidazo[1,2-a]pyridine-based heterocycles have shown antiproliferative activity against human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cell lines. tandfonline.com Some derivatives have been found to inhibit DNA synthesis in cancer cells and induce apoptosis, a form of programmed cell death. tandfonline.com Furthermore, imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway. nih.gov

Table 1: Examples of Anticancer Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives

Compound Type Cancer Cell Line Observed Effect
Imidazo[1,2-a]pyridine (B132010) derivatives A549, C6, MCF-7, HepG2 Antiproliferative activity tandfonline.com
Imidazo[1,2-a]pyridine derivatives HepG2 Inhibition of DNA synthesis, Apoptosis induction tandfonline.com
Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines Colorectal cancer cells Inhibition of Wnt/β-catenin signaling pathway nih.gov

Antimicrobial and Antibacterial Activities

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Imidazo[1,2-a]pyrimidine derivatives have shown promise as potent antimicrobial and antibacterial compounds. mdpi.comjst.go.jpnih.govnih.gov They have demonstrated activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal species. mdpi.comjst.go.jp The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on the heterocyclic core. For example, the presence of a halogen, such as chlorine, or a methyl group at the para position of a phenyl ring attached to the imidazo[1,2-a]pyrimidine scaffold has been shown to significantly enhance antibacterial activity. mdpi.com

A study on imidazo[1,2-a]pyrimidine chalcones revealed that several derivatives exhibited excellent to good activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.comderpharmachemica.com Another series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines was prepared, with 5-n-Octylaminoimidazo[1,2-a]pyrimidine showing significant activity against all tested microorganisms. nih.gov

Antiviral Activities

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its antiviral potential. rsc.orgnih.govmdpi.com Research has indicated that derivatives of this heterocyclic system can exhibit activity against a range of viruses. For instance, certain imidazo[1,2-a]pyridine derivatives have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov While some studies on acyclo-C-nucleoside derivatives of the imidazo[1,2-a]pyrimidine series did not show significant antiviral activity, the broader class of imidazo-fused heterocycles continues to be an area of interest for the development of new antiviral therapies. tandfonline.comcardiff.ac.uk The potential of these compounds against viruses like HIV and hepatitis C has also been noted. nih.gov

Anti-inflammatory Activities

Chronic inflammation is a key factor in many diseases, making the development of new anti-inflammatory agents a critical area of research. Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. rsc.orgmdpi.comderpharmachemica.comderpharmachemica.com The mechanism of action for some of these compounds is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov A study on a novel imidazo[1,2-a]pyridine derivative showed that it exerted anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. nih.gov Another study reported the synthesis of imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups that exhibited anti-inflammatory activities with some selectivity for COX-2. dergipark.org.tr

Anticonvulsant and Anxiolytic Properties

The central nervous system (CNS) is another important target for imidazo[1,2-a]pyrimidine derivatives. These compounds have been investigated for their anticonvulsant and anxiolytic (anti-anxiety) properties. nih.govmdpi.com Some derivatives have shown affinity for the benzodiazepine (B76468) binding site on the GABAA receptor, which is a key target for anxiolytic drugs. dergipark.org.tr For example, a series of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones were found to be potent in animal models predictive of anxiolytic effects, while exhibiting reduced anticonvulsant activity and fewer sedative side effects compared to existing drugs. nih.gov This suggests the potential for developing imidazo[1,2-a]pyrimidine-based drugs with improved therapeutic profiles for anxiety and related disorders.

Other Pharmacological Properties

Beyond the more extensively studied areas of anticancer and antimicrobial activities, the imidazo[1,2-a]pyrimidine scaffold has demonstrated potential in other therapeutic areas, including as antidiabetic agents and proton pump inhibitors.

Antidiabetic Activity: Research has indicated that certain imidazo[1,2-a]pyrimidine derivatives exhibit antidiabetic properties. nih.gov The structural features of this scaffold allow for interactions with various biological targets implicated in metabolic disorders.

Proton Pump Inhibitory Activity: The imidazo[1,2-a]pyrimidine core has also been explored for its potential as a proton pump inhibitor (PPI). nih.gov PPIs are a class of drugs that reduce gastric acid production, and the unique electronic and structural characteristics of the imidazo[1,2-a]pyrimidine scaffold make it a candidate for the development of new agents in this class.

Role of Imidazo[1,2-a]pyrimidine Core in Marketed Drugs and Preclinical Candidates

The imidazo[1,2-a]pyrimidine scaffold is a key structural component in several compounds that have reached the market or are in preclinical development, highlighting its therapeutic relevance. researchgate.netnih.govnih.gov

Marketed Drugs: While direct examples of marketed drugs featuring the imidazo[1,2-a]pyrimidine core are less common than its close relative, the imidazo[1,2-a]pyridine scaffold (found in drugs like Zolpidem and Alpidem), its isosteric relationship to purine bases suggests significant potential. nih.govresearchgate.netnih.govresearchgate.net The structural and electronic similarities to adenine (B156593) and guanine (B1146940) allow these compounds to interact with a wide range of biological targets. nih.gov

Preclinical Candidates: A number of preclinical drug candidates incorporate the imidazo[1,2-a]pyrimidine nucleus. These compounds are being investigated for a variety of therapeutic applications, leveraging the scaffold's broad spectrum of biological activities. nih.gov For instance, derivatives have been designed and synthesized as potential inhibitors for enzymes like ENPP1, which is involved in cancer immunotherapy. nih.gov Additionally, preclinical studies have explored imidazo[1,2-a]pyrimidine derivatives for their potential against viruses such as HIV and hepatitis C. nih.gov

Notably, compounds like Divaplon (B1670791), Fasiplon, and Taniplon (B27135), which contain the imidazo[1,2-a]pyrimidine core, have been investigated as anxiolytic and anticonvulsant agents. nih.gov

Focus on 7-Bromoimidazo[1,2-a]pyrimidine as a Key Intermediate/Derivative for Chemical Modification

This compound has emerged as a particularly valuable compound in medicinal chemistry due to its role as a key intermediate for synthesizing a diverse range of derivatives. rsc.org The bromine atom at the 7-position provides a reactive handle for various chemical transformations, allowing for the strategic introduction of different functional groups to explore structure-activity relationships (SAR).

Versatility in Chemical Reactions: The bromine atom on the this compound ring is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a wide array of substituted imidazo[1,2-a]pyrimidine analogs. The ability to readily modify the scaffold at this position is crucial for optimizing the pharmacological properties of the resulting compounds.

Influence on Biological Activity: The position of the bromine atom significantly influences the compound's reactivity and biological properties. The introduction of different substituents at the 7-position can modulate the compound's interaction with biological targets, such as enzymes and receptors. This targeted modification is a key strategy in the development of new therapeutic agents with improved potency and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B578371 7-Bromoimidazo[1,2-a]pyrimidine CAS No. 1251033-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMPFHNDEOTXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251033-57-4
Record name 7-bromoimidazo[1,2-a]pyrimidine
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Synthetic Methodologies for 7 Bromoimidazo 1,2 a Pyrimidine and Its Derivatives

General Synthetic Approaches to Imidazo[1,2-a]pyrimidines

The construction of the imidazo[1,2-a]pyrimidine (B1208166) ring system can be achieved through several key synthetic strategies. These methods often involve the use of 2-aminopyrimidine (B69317) as a key starting material and employ various reaction types to build the fused imidazole (B134444) ring.

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. mdpi.com The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines and can be adapted for pyrimidine (B1678525) analogs. mdpi.combeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. researchgate.net Another MCR approach involves the three-component coupling of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, catalyzed by copper. bio-conferences.org Furthermore, three-component reactions of aldehydes, 2-aminopyrimidine, and nitriles or their derivatives have been reported to yield imidazo[1,2-a]pyrimidines. researchgate.net

Reaction NameReactantsCatalystKey Features
Groebke-Blackburn-Bienaymé Reaction2-Aminopyrimidine, Aldehyde, IsocyanideAcid (e.g., Scandium triflate)Efficient synthesis of 3-aminoimidazo[1,2-a]pyrimidine derivatives. beilstein-journals.orgbio-conferences.org
Copper-Catalyzed MCR2-Aminopyrimidine, Aldehyde, Terminal AlkyneCopperProvides a direct route to a broad range of imidazo[1,2-a]pyrimidine compounds. bio-conferences.org
Nitrile-based MCR2-Aminopyrimidine, Aldehyde, Nitrile/Isonitrile/AlkyneVariousVersatile method for producing imidazo[1,2-a]pyrimidines. researchgate.net

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyrimidines. The most traditional method, a Hantzsch-type synthesis, involves the cyclo-condensation of 2-aminopyrimidine with α-functionalized carbonyl compounds, such as α-haloketones. researchgate.netmdpi.com This reaction, first reported by Tschitschibabin, has been improved by using various catalysts like neutral alumina (B75360) or bases such as sodium hydrogen carbonate to proceed under milder conditions. bio-conferences.org One-pot three-component condensation reactions of β-dicarbonyl compounds, aldehydes, and 2-aminobenzimidazole (B67599) in the presence of an acid catalyst also provide access to related benzo acs.orguees.edu.ecimidazo[1,2-a]pyrimidine derivatives. asianpubs.org

A notable example is the synthesis of 2-arylimidazo[1,2-a]pyrimidines through the condensation of 2-aminopyrimidine and various 2-bromoarylketones. mdpi.com This reaction can be efficiently carried out without a solvent, catalyzed by alumina, and accelerated by microwave irradiation, leading to higher yields and shorter reaction times. mdpi.com

Intramolecular Cyclizations

Intramolecular cyclization strategies are pivotal in forming the fused heterocyclic ring of imidazo[1,2-a]pyrimidines. uees.edu.ecrsc.org One such approach involves a cascade transformation where a propargylamine (B41283) intermediate, formed from the reaction of 2-aminobenzimidazole, aldehydes, and alkynes, undergoes a regioselective 6-endo-dig cyclization. acs.org This process, catalyzed by transition metals like copper or silver, proceeds through intramolecular N-H bond activation to form the C-N bond, yielding highly functionalized imidazo[1,2-a]pyrimidines. acs.org

Another strategy describes the synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydropyrido[1,2-a]pyrimidines via a one-pot, three-component reaction of α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in water, which can then undergo intramolecular SNAr cyclization to form more complex fused systems. koreascience.kr

Tandem Reactions

Tandem or domino reactions offer an elegant pathway to imidazo[1,2-a]pyrimidines by combining multiple bond-forming events in a single synthetic operation. rsc.orgresearchgate.net For instance, a one-pot tandem reaction can be employed to synthesize 2-substituted and 2,3-disubstituted 7-cyanoindolizines, a related class of compounds, under mild conditions. researchgate.net A domino Knoevenagel condensation/aza-ene addition/imine-enamine sequence is another powerful one-pot strategy for creating multifunctionalized imidazo[1,2-a]pyrimidin-5(1H)-one derivatives. researchgate.net

C-H, C-C, and C-N Bond Formation Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the imidazo[1,2-a]pyridine (B132010) and pyrimidine core. mdpi.comrsc.org These reactions allow for the introduction of various functional groups directly onto the heterocyclic scaffold, often with high regioselectivity. rsc.orgresearchgate.net For instance, visible light-induced C-H functionalization has been successfully applied for the perfluoroalkylation, phosphorylation, and aminomethylation of imidazo[1,2-a]pyridines at the C3 position. mdpi.com

Furthermore, iodine-facilitated dual oxidative carbon-hydrogen amination provides a method for preparing imidazo[1,2-a]pyridines. rsc.org The reaction between 2-aminopyridines and acetylenes in the presence of iodine and a copper catalyst leads to the formation of the imidazo[1,2-a]pyridine ring. rsc.org

Specific Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine and its Carboxylate Derivatives

The synthesis of the specific compound this compound and its carboxylate derivatives often builds upon the general methods described above, with modifications to incorporate the bromine substituent and the carboxylate group.

A common strategy involves starting with a pre-functionalized pyrimidine ring. For example, the synthesis of ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate begins with 2-amino-4-bromopyridine, which undergoes a condensation reaction followed by cyclization to generate the key bromo-substituted imidazo[1,2-a]pyridine intermediate. nih.gov

While direct bromination of the imidazo[1,2-a]pyrimidine core can be challenging due to the electronic nature of the ring system, the use of brominating agents on activated precursors is a viable route. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (B3290505) has been reported, indicating that bromination at various positions on the pyrimidine ring is achievable. researchgate.net

The synthesis of carboxylate derivatives, such as ethyl this compound-2-carboxylate, can be accomplished through methods like the one-pot reaction of 2-aminopyrimidine with appropriate reagents to build the substituted imidazole ring. vulcanchem.com

CompoundStarting MaterialsKey Reaction Type
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate2-Amino-4-bromopyridineCondensation/Cyclization
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde2-Aminopyrazine, 2-bromomalonic dialdehydeCondensation
Ethyl this compound-2-carboxylate2-Aminopyrimidine, appropriate ketoesterOne-pot condensation

Routes from 2-Aminopyrimidine Precursors

The most direct approach to synthesizing the this compound core involves the reaction of a correspondingly substituted 2-aminopyrimidine with an α-halocarbonyl compound. Specifically, the synthesis would start from 2-amino-5-bromopyrimidine. The general reaction, known as the Chichibabin reaction, involves the SN2 reaction of the endocyclic nitrogen of the aminopyrimidine with the α-halocarbonyl, followed by an intramolecular condensation and subsequent dehydration to form the aromatic fused bicyclic system.

A general patent describes the reaction of halogenated 2-aminopyrimidines with α-halocarbonyl compounds in a conventional solvent like ethanol (B145695) or dimethylformamide to yield the corresponding imidazo[1,2-a]pyrimidine derivatives. google.com While this provides a general framework, specific conditions can be optimized for particular substrates. For instance, in the analogous pyridine (B92270) series, 7-bromoimidazo[1,2-a]pyridine (B152697) is prepared by reacting 4-bromopyridin-2-amine with chloroacetaldehyde (B151913) in ethanol at elevated temperatures. ambeed.com

Condensation with Ethyl Chloroacetate (B1199739)

While direct condensation with ethyl chloroacetate is a plausible method, related α-halo esters and ketones are more commonly cited. The reaction of a substituted 2-aminopyrimidine with an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, or an α-halo-α-ketoester, like ethyl bromopyruvate, provides access to functionalized imidazo[1,2-a]pyrimidines.

In a parallel synthesis in the pyridine series, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate was synthesized by reacting 2-amino-5-bromopyridine (B118841) with 2-chloro-3-oxopropionic acid ethyl ester in ethanol under reflux conditions. nih.gov This reaction highlights a common strategy where the α-halo carbonyl component introduces a functional group (an ester in this case) at the 2- or 3-position of the resulting fused ring system, which is valuable for further derivatization.

Copper-Mediated Aerobic Oxidative Synthesis of 3-Bromoimidazo[1,2-a]pyridines

A notable one-pot method has been developed for the synthesis of 3-bromoimidazo[1,2-a]pyridines , which demonstrates a different strategic approach. This copper-mediated aerobic oxidative coupling involves the reaction of pyridines with enamides. nih.gov This procedure utilizes copper(II) bromide (CuBr₂) not only as the bromine source but also as a catalyst to facilitate the oxidative C-H/N-H annulation under an oxygen atmosphere.

The reaction is typically performed at moderate temperatures (e.g., 70 °C) in a solvent like 1,2-dichloroethane (B1671644) (DCE). This methodology is advantageous as it avoids the prefunctionalization of substrates and proceeds in a single step. While this specific method is documented for the imidazo[1,2-a]pyridine series, its application for the direct synthesis of bromo-substituted imidazo[1,2-a]pyrimidines has not been widely reported.

CatalystOxidantBromine SourceSolventTemperature (°C)Result
CuBrO₂ (air)CuBr₂DCE70Synthesis of 3-bromo-imidazo[1,2-a]pyridines

One-Pot Tandem Cyclization/Bromination from α-Bromoketones and 2-Aminopyridine

A divergent, metal-free synthesis allows for the selective preparation of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same starting materials: α-bromoketones and 2-aminopyridines, by simply changing the reaction conditions. rsc.org To obtain the 3-bromoimidazopyridines, the reaction is conducted in ethyl acetate (B1210297). rsc.org

The process involves a tandem reaction sequence where the initial condensation of the 2-aminopyridine and the α-bromoketone forms the imidazo[1,2-a]pyridine core. This is followed by an in situ bromination at the 3-position. rsc.org This one-pot procedure is efficient and provides access to versatile 3-bromo-substituted products with good functional group tolerance. rsc.org

Synthesis in the Presence of TBHP

In the one-pot synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, tert-butyl hydroperoxide (TBHP) plays a crucial role. rsc.org When the reaction is performed in ethyl acetate with only TBHP added, it promotes the tandem cyclization/bromination pathway. rsc.org It is proposed that TBHP acts as an oxidant, facilitating the formation of bromine in situ, which then acts as the halogenating agent for the imidazo[1,2-a]pyridine intermediate at the electron-rich 3-position. rsc.org This avoids the need for a separate, often harsh, halogenating reagent. rsc.org

Table 1: Conditions for One-Pot Synthesis of 3-Bromoimidazo[1,2-a]pyridines

Starting Materials Reagent Solvent Temperature (°C) Time (h) Product

Data derived from a study on imidazo[1,2-a]pyridines. rsc.org

Functionalization Strategies at Various Positions of the this compound Core

The 7-bromo substituent is a key functional handle, primarily for palladium-catalyzed cross-coupling reactions which allow for the introduction of aryl, heteroaryl, alkyl, and other groups. However, other positions on the ring, particularly the C3 position, are also amenable to modification.

Modifications at the 3-Position

The 3-position of the imidazo[1,2-a]pyrimidine ring is electron-rich and susceptible to electrophilic substitution. This allows for direct functionalization, such as halogenation. For instance, 3-substituted imidazo[1,2-a]pyrimidines can be obtained directly in one pot by reacting 2-aminopyrimidines with specialized reagents like 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes. researchgate.net

Furthermore, once a bromo-substituent is in place at the 3-position, it can serve as a point of diversification. In the analogous imidazo[1,2-a]pyridine series, 3-bromo derivatives readily undergo palladium-catalyzed cross-coupling reactions, such as Suzuki (C-C arylation) and Sonogashira (C-C alkynylation) couplings, to generate more complex molecules. rsc.org This highlights a powerful two-step strategy: first, establish the core with a bromine at the 7-position, then selectively functionalize the 3-position, and finally, use the 7-bromo handle for late-stage diversification.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-5-bromopyrimidine
α-halocarbonyl
Chloroacetaldehyde
7-bromoimidazo[1,2-a]pyridine
Ethyl chloroacetate
Ethyl 2-chloroacetoacetate
Ethyl bromopyruvate
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
2-Amino-5-bromopyridine
2-chloro-3-oxopropionic acid ethyl ester
3-bromoimidazo[1,2-a]pyridines
Copper(II) bromide
α-Bromoketones
2-Aminopyridines
N-(pyridin-2-yl)amides
tert-butyl hydroperoxide (TBHP)
Suzuki Coupling Reactions

The Suzuki coupling reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 7-position, a key strategy in the development of new therapeutic agents.

The reaction typically involves the coupling of the 7-bromo derivative with an arylboronic acid in the presence of a palladium catalyst and a base. Studies have shown that catalysts like Pd(PPh₃)₄ and a base such as Cesium Carbonate (Cs₂CO₃) in a solvent like N,N-Dimethylformamide (DMF) under microwave irradiation can efficiently facilitate this transformation. mdpi.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and preventing side reactions. For instance, the use of bimetallic Pd(II)-NiO nanoparticles dispersed on zeolite-NaY has also been reported for Suzuki-Miyaura cross-coupling reactions of aryl chlorides, demonstrating the ongoing innovation in catalyst design for such transformations. mdpi.com

A study focused on the synthesis of imidazo[1,2-a]pyridine derivatives for potential use as CDK9 inhibitors utilized a Suzuki coupling reaction to link a borate (B1201080) compound with a bromo-substituted intermediate. nih.gov This highlights the practical application of this methodology in constructing complex molecules with specific biological targets.

Table 1: Examples of Suzuki Coupling Reactions with Imidazo[1,2-a]pyridine Scaffolds

Reactant 1Reactant 2CatalystBaseSolventConditionsProductReference
Bromo-substituted imidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄ (1 mol%)Cs₂CO₃DMF130 °C, 40 min (microwave)Arylated imidazo[1,2-a]pyridine mdpi.com
Bromo-substituted intermediateBorate compoundNot specifiedNot specifiedNot specifiedNot specifiedIntermediate for CDK9 inhibitors nih.gov
Aryl chloridesPhenylboronic acidPd/CNot specifiedWaterMicrowave heating/coolingBiaryl compounds mdpi.com
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for introducing amino groups at the 7-position of the imidazo[1,2-a]pyrimidine core, a common structural motif in kinase inhibitors.

The bromine atom at the 7-position serves as an effective leaving group, facilitating the coupling with a wide range of primary and secondary amines. The selection of the appropriate palladium catalyst and ligand is critical for the success of the reaction, with various catalyst systems being developed to accommodate different substrates and functional groups. The development of this reaction has provided a powerful tool for the synthesis of anilines and their derivatives. beilstein-journals.org

In the synthesis of potential CDK9 inhibitors, a Buchwald reaction was employed to couple an intermediate with various amines, demonstrating its utility in the late-stage functionalization of complex molecules. nih.gov

Amide Condensation Reactions

Amide bond formation is a fundamental transformation in organic synthesis, frequently employed in the final steps of synthesizing biologically active molecules. For derivatives of this compound, amide condensation reactions are often used to append various side chains, which can significantly influence the compound's pharmacological properties.

A common approach involves reacting a carboxylic acid derivative of the imidazo[1,2-a]pyrimidine scaffold with an amine in the presence of a coupling agent. For example, in the synthesis of potential CDK9 inhibitors, carboxylic acid intermediates were reacted with morpholine (B109124) to generate the final target compounds. nih.gov This demonstrates a straightforward and widely applicable method for introducing amide functionalities.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.com For the imidazo[1,2-a]pyrimidine system, the C3 position is particularly susceptible to electrophilic attack, making it a prime target for C-H functionalization. uees.edu.ec

While the focus is often on the C3 position of the related imidazo[1,2-a]pyridine core, the principles can be extended to the imidazo[1,2-a]pyrimidine system. rsc.orgmdpi.com Various methods, including those utilizing visible light-induced photochemistry, have been developed to introduce a range of functional groups at this position. mdpi.com These reactions often proceed through radical intermediates or electron donor-acceptor complexes. mdpi.com Copper-catalyzed C-N bond formation via C-H functionalization has also been reported for the synthesis of multisubstituted imidazo[1,2-a]pyridines. bohrium.com

C-S Bond Formation

The introduction of sulfur-containing moieties into the imidazo[1,2-a]pyrimidine scaffold can lead to derivatives with interesting biological activities. C-S bond formation can be achieved through various methods, including the functionalization of pre-existing halogen substituents or via direct C-H thiolation.

Research on imidazo[1,2-a]pyridines has demonstrated methods for C-H functionalization leading to C-S bond formation, which could be applicable to the pyrimidine analogue. nih.gov These methods often involve the use of inexpensive catalysts and mild reaction conditions, making them attractive for pharmaceutical applications. nih.gov

Friedel-Crafts Acetylation

Friedel-Crafts acetylation is a classic electrophilic aromatic substitution reaction used to introduce an acetyl group onto an aromatic ring. For the imidazo[1,2-a]pyridine and related pyrimidine systems, this reaction typically occurs at the electron-rich C3 position. nih.govresearchgate.net

A highly efficient and selective Friedel-Crafts acylation method has been developed to acetylate the C3 position of imidazo[1,2-a]pyridines using aluminum chloride as a catalyst. nih.gov This protocol is cost-effective and has a broad substrate scope. nih.gov The proposed mechanism follows the typical Friedel-Crafts pathway, where aluminum chloride activates acetic anhydride (B1165640) to generate an acylium ion intermediate. nih.gov This method provides a superior route for generating C3-acetylated building blocks for further synthetic elaboration. nih.gov

Vilsmeier-Haack Reaction for Aldehyde Intermediate Formation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction is instrumental in introducing an aldehyde group, a valuable synthetic handle, onto the imidazo[1,2-a]pyrimidine scaffold, typically at the C3 position. chemmethod.comdergipark.org.tr

The reaction utilizes a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-Dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemmethod.comscialert.net The resulting aldehyde can then be used in a variety of subsequent transformations to build more complex molecular architectures. For instance, the aldehyde can be converted into thiosemicarbazone derivatives, which can then be cyclized to form various other heterocyclic rings. chemmethod.com

Microwave-assisted Vilsmeier-Haack reactions in green solvents like glycerol (B35011) have been shown to be a highly efficient and environmentally friendly method for the synthesis of 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes. tandfonline.com This approach offers advantages such as shorter reaction times, high yields, and cleaner reaction profiles. tandfonline.com

Modifications at the Bromo-Substituted Position (Position 7)

The bromine atom at the 7-position of the imidazo[1,2-a]pyrimidine core is a versatile handle for introducing molecular diversity. This is primarily achieved through cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent methods is the Suzuki-Miyaura coupling , where the bromo-substituted core is reacted with various arylboronic acids. This reaction facilitates the creation of biaryl derivatives, which are of significant interest in the development of new therapeutic agents. The regioselectivity of this reaction is crucial; for instance, in analogs like 3-Bromo-7-CF₃, the coupling preferentially occurs at the 3-position, highlighting the influence of other substituents on the reactivity of the scaffold.

Another key transformation is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the introduction of amino groups at the 7-position. These amino-functionalized derivatives are particularly important in the design of kinase inhibitors, a class of drugs widely used in oncology. The ability to introduce a range of amino substituents allows for the fine-tuning of the molecule's electronic properties and its interaction with biological targets.

The bromine atom's presence enhances the reactivity of the 7-position, making it a prime site for these and other substitution reactions. This strategic functionalization is a cornerstone of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

Derivatization of Carboxylate Groups

In derivatives of this compound that feature a carboxylate group, this functional group serves as another key site for chemical modification. A common strategy involves a two-step process: hydrolysis of an ester to the corresponding carboxylic acid, followed by an amidation reaction.

For example, ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives can be hydrolyzed using a base such as sodium hydroxide (B78521) (NaOH) to yield the carboxylic acid. tandfonline.com This carboxylic acid intermediate can then be coupled with a variety of amines using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form a diverse library of amide derivatives. tandfonline.com This approach allows for the introduction of a wide range of substituents at this position, further expanding the chemical space that can be explored in drug discovery programs.

Catalytic Hydrogenation for Ring Reduction

Catalytic hydrogenation presents a method for modifying the imidazo[1,2-a]pyrimidine ring system itself. Studies have shown that under specific conditions, partial reduction of the imidazole ring can be achieved. osi.lvresearchgate.net This transformation leads to the formation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) derivatives. researchgate.net The choice of catalyst and reaction conditions is critical in controlling the extent of reduction and achieving the desired product. For instance, the use of a palladium on carbon (Pd/C) catalyst has been reported for this purpose. researchgate.net This ring reduction alters the three-dimensional shape and electronic properties of the scaffold, which can significantly impact its biological activity.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of imidazo[1,2-a]pyrimidine derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.comrsc.org In the synthesis of imidazo[1,2-a]pyrimidines, microwave-assisted methods have been shown to dramatically reduce reaction times compared to conventional heating. mdpi.comtubitak.gov.tr For instance, reactions that might take several hours under reflux conditions can often be completed in a matter of minutes in a microwave reactor. This not only improves efficiency but can also lead to higher yields and cleaner reaction profiles. mdpi.comrsc.org Microwave heating has been successfully applied to various synthetic steps, including the initial cyclization to form the imidazo[1,2-a]pyrimidine core and subsequent functionalization reactions. rsc.orgtubitak.gov.trnih.gov

Solvent-Free Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free or "neat" reaction conditions offer several advantages, including reduced waste, lower costs, and improved safety. semanticscholar.org The synthesis of imidazo[1,2-a]pyrimidine derivatives has been successfully achieved under solvent-free conditions, often in combination with microwave irradiation or the use of solid supports. mdpi.comsemanticscholar.org For example, the condensation of 2-aminopyrimidine with α-bromoketones can be carried out without a solvent, providing a more environmentally friendly route to the core heterocyclic structure. semanticscholar.org

Utilization of Solid Supports (e.g., Al2O3)

The use of solid-supported reagents and catalysts is another important green chemistry strategy. umich.edu Alumina (Al2O3) has been employed as a catalyst and solid support for the synthesis of imidazo[1,2-a]pyrimidine derivatives. semanticscholar.org Carrying out reactions on a solid support can simplify product purification, as the excess reagents and byproducts can often be removed by simple filtration. durham.ac.uk This approach, particularly when combined with solvent-free conditions and microwave irradiation, offers a highly efficient and environmentally benign method for the synthesis of these valuable compounds. mdpi.comsemanticscholar.org

Metal-Free Synthetic Protocols

The synthesis of imidazo[1,2-a]pyrimidines without the use of metal catalysts represents a significant advancement in green chemistry, reducing costs and potential metallic contamination of the final products. Several metal-free protocols have been developed, often relying on common reagents to facilitate the cyclization and sometimes simultaneous halogenation.

One notable metal-free approach involves a multicomponent, catalyst-free reaction between unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine in a solvent such as dichloromethane (B109758) (DCM). rsc.orgnih.gov This method proceeds via the in situ generation of an α-bromo-β-diketone, which subsequently undergoes condensation with the 2-aminopyrimidine. rsc.orgnih.gov This strategy is advantageous due to its operational simplicity, avoidance of toxic catalysts, and high yields. rsc.org

Another established metal-free method utilizes carbon tetrabromide (CBr₄) to mediate the oxidative carbon-nitrogen bond formation. This reaction brings together 2-aminopyrimidines with β-keto esters or 1,3-diones to form substituted imidazo[1,2-a]pyrimidines under mild conditions. organic-chemistry.org Similarly, for the analogous imidazo[1,2-a]pyridine system, a one-pot tandem cyclization and bromination has been achieved using tert-butyl hydroperoxide (TBHP) with an α-haloketone serving as both the substrate and a bromine source, a method noted for its high atom economy and functional group tolerance. rsc.orgnih.gov

The synthesis of 3-bromoimidazo[1,2-a]pyridines, a related class of compounds, has been accomplished through a metal-free, one-pot tandem cyclization/bromination process. In this reaction, α-bromoketones react with 2-aminopyridine in the presence of TBHP, which facilitates the reaction without the need for a base. rsc.orgresearchgate.net While developed for the pyridine series, this protocol highlights a viable metal-free strategy for synthesizing halo-substituted fused imidazoles.

ReactantsReagents/SolventConditionsKey FeaturesReference
β-Diketone, NBS, 2-AminopyrimidineDCMMildCatalyst-free, in situ bromination, high yield rsc.orgnih.gov
2-Aminopyrimidine, β-Keto Ester/1,3-DioneCBr₄MildMetal-free, oxidative C-N formation organic-chemistry.org
2-Aminopyrimidine, α-BromoketoneH₂O-IPAMicrowave IrradiationCatalyst-free, green solvent, excellent yields acs.org

Aqueous Media and Catalyst-Free Conditions

The use of aqueous media and the elimination of catalysts are cornerstones of sustainable chemical synthesis. Several methods for preparing imidazo[1,2-a]pyrimidines align with these principles.

An expeditious and environmentally benign protocol involves the catalyst-free heteroannulation of 2-aminopyrimidines with α-bromoketones under microwave irradiation. acs.org This reaction is performed in a green solvent system of water and isopropanol (B130326) (H₂O-IPA), providing excellent yields of the desired imidazo[1,2-a]pyrimidine products. acs.org The methodology is simple, uses commercially available reagents, and is superior to many existing procedures. acs.org

Another green, catalyst-free approach employs a glycerol/water medium to promote the regioselective synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and 2-halocarbonyl compounds. researchgate.net The synthesis of related heterocyclic systems, such as pyrido[1,2-a]pyrimidines, has also been successfully demonstrated in water through a one-pot, three-component reaction. researchgate.net Furthermore, syntheses of imidazo[1,2-a]pyridines have been achieved in aqueous environments without any deliberately added catalyst, underscoring the potential for water to facilitate these types of cyclizations. organic-chemistry.orgbio-conferences.org Microwave-assisted synthesis in aqueous media has also proven effective for generating imidazo[1,2-a]pyridines, offering a simple, rapid, and eco-friendly route. iosrjournals.org

ReactantsSolventConditionsKey FeaturesReference
2-Aminopyrimidine, α-BromoketoneH₂O-IPAMicrowave IrradiationCatalyst-free, green solvent system, rapid acs.org
2-Aminopyrimidine, 2-HalocarbonylGlycerol/Water-Catalyst-free, environmentally benign researchgate.net
2-Aminopyridine, Phenacyl BromideWaterMicrowave IrradiationCatalyst-free, green chemistry approach iosrjournals.org

Reaction Mechanisms and Mechanistic Studies

The synthesis of the imidazo[1,2-a]pyrimidine ring system, typically from a 2-aminopyrimidine and an α-haloketone, is a classic condensation reaction often referred to as the Chichibabin reaction. bio-conferences.org Mechanistic studies, primarily on the analogous imidazo[1,2-a]pyridine synthesis, have elucidated the key steps of this transformation.

The reaction is initiated by the nucleophilic attack of the 2-aminopyrimidine on the α-carbon of the haloketone. A critical aspect of the mechanism is determining which nitrogen atom of the 2-aminopyrimidine acts as the initial nucleophile. Studies suggest that the reaction proceeds via the initial alkylation of the more nucleophilic endocyclic (pyridine) nitrogen atom, which attacks the α-carbon of the ketone, displacing the halide to form an N-phenacylpyridinium salt intermediate. nih.govresearchgate.netbio-conferences.org This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting cyclic hemiaminal leads to the final aromatic imidazo[1,2-a]pyrimidine product.

In the catalyst-free, multicomponent synthesis involving a β-diketone, NBS, and 2-aminopyrimidine, the proposed mechanism begins with the in situ formation of an α-bromo-β-diketone. rsc.orgnih.gov This is followed by the standard condensation pathway with 2-aminopyrimidine to yield the final product. rsc.orgnih.gov

For reactions occurring under metal-free conditions with TBHP, a proposed mechanism for the formation of 3-bromoimidazopyridines involves a tandem cyclization/bromination sequence. rsc.orgacs.org The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Advanced Research in Medicinal Chemistry and Drug Discovery Featuring 7 Bromoimidazo 1,2 a Pyrimidine Derivatives

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 7-bromoimidazo[1,2-a]pyrimidine, relates to its biological activity. These studies are crucial for optimizing lead compounds into potent and selective drug candidates. The imidazo[1,2-a]pyrimidine scaffold has been a subject of extensive SAR studies, revealing key insights into its therapeutic potential. nih.govresearchgate.netrsc.org

The pharmacological profile of imidazo[1,2-a]pyrimidine derivatives is significantly influenced by the nature and position of various substituents on the core structure. The bromine atom at the 7-position of this compound, for instance, has a notable effect on the molecule's reactivity and biological properties.

Research has shown that modifications at different positions of the imidazo[1,2-a]pyrimidine ring system can dramatically alter the compound's activity. For example, in the context of antiviral activity against human cytomegalovirus (HCMV), the nature of the substituent at the C-2 position was found to be a strong determinant of potency. nih.gov Similarly, for antibacterial applications, the substituents on the phenyl rings of imidazo[1,2-a]pyrimidine derivatives were identified as a key factor influencing their biological activity. dergipark.org.tr

In the development of antituberculosis agents, SAR studies on imidazo[1,2-a]pyridine (B132010) carboxamides revealed that the length of the carbon spacer between the amide nitrogen and a cyclic aliphatic ring was critical for potency, with a three-carbon spacer generally enhancing activity. rsc.org Furthermore, the introduction of a 3-cyano phenyl group at the C2 position and a tetramethylbutylamine group at the C3 position of the imidazo[1,2-a]pyrimidine scaffold resulted in a potent antileishmanial agent. acs.org

The following table summarizes the impact of various substituents on the pharmacological activity of imidazo[1,2-a]pyrimidine derivatives based on available research findings.

Position of SubstitutionSubstituent TypeResulting Pharmacological Activity
C2VariesStrong influence on antiviral activity against HCMV nih.gov
C2 (Phenyl)3-cyano phenylPotent antileishmanial activity acs.org
C3VariesChanges in antileishmanial activity acs.org
C7BromineInfluences reactivity and biological properties
Phenyl RingVariesDetermines antibacterial activity dergipark.org.tr
Amide LinkerThree-carbon spacerEnhanced antituberculosis activity rsc.org

A primary goal of SAR studies is to optimize the inhibitory potency and selectivity of drug candidates. This involves systematically modifying the lead structure to enhance its interaction with the target while minimizing off-target effects. For imidazo[1,2-a]pyrimidine derivatives, this has been a key area of research.

In the pursuit of phosphodiesterase 4 (PDE4) inhibitors, a structure-based discovery strategy was employed to successfully design and synthesize a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives with improved inhibitory activity. researchgate.net One of the most potent inhibitors from this series, compound L19, demonstrated not only good inhibitory activity but also remarkable metabolic stability. researchgate.net

For the development of selective agonists for GABAA receptor subtypes, SAR studies on imidazo[1,2-a]pyrimidines and related imidazo[1,2-b] nih.govnih.govnih.govtriazines have been conducted to optimize their functional selectivity for the α2/α3 subtypes over the α1 subtype. researchgate.net This is crucial for developing anxiolytic agents with reduced sedative side effects.

In the context of cyclin-dependent kinase (CDK) inhibitors, SAR exploration has been vital. For instance, in a series of 2,4,5-trisubstituted pyrimidines, introducing a methyl group at the C-5 position of the pyrimidine (B1678525) ring was found to be optimal for achieving selectivity for CDK9 over CDK2. cardiff.ac.uk Further modifications at the R1 position of a thiazole (B1198619) ring and the R3 position on an aniline (B41778) ring were explored to enhance potency and selectivity. cardiff.ac.uk

Target-Oriented Drug Design and Lead Optimization

Target-oriented drug design is a strategy that begins with identifying a specific biological target, such as an enzyme or a receptor, that is implicated in a disease. Subsequently, molecules are designed and optimized to interact with this target to elicit a therapeutic effect. The this compound scaffold has served as a valuable starting point for the design of novel inhibitors and selective agents. nih.govresearchgate.net

Cyclin-dependent kinase 9 (CDK9) has emerged as a promising therapeutic target in oncology due to its role in transcriptional regulation. nih.govnih.gov The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been utilized in the design of novel CDK9 inhibitors. nih.govtandfonline.com

One approach involved using AZD5438, a known CDK inhibitor, as a lead compound to design and synthesize new imidazole[1,2-a]pyridine derivatives. nih.gov This led to the discovery of compound LB-1, which exhibited potent and highly selective CDK9 inhibitory activity. nih.govnih.gov The design strategy often involves retaining a basic pharmacophore to maintain biological activity while introducing modifications to improve binding affinity and selectivity for CDK9. nih.gov For example, introducing a substituted benzene (B151609) moiety can explore hydrophobic interactions, while various N-containing hydrophilic fragments can be used to adapt to the flexible solvent-exposed region of CDK9, thereby improving selectivity. nih.gov

Another strategy for designing CDK9 inhibitors involves a structure-based approach using 2,4,5-trisubstituted pyrimidines. By exploiting the structural differences between CDK2 and CDK9, particularly in the size and hydrophobicity of a specific pocket, researchers have been able to rationally design inhibitors with improved selectivity for CDK9. cardiff.ac.uk

The table below highlights some key imidazo[1,2-a]pyrimidine-based CDK9 inhibitors and their reported activities.

CompoundScaffoldTargetIC₅₀ (nM)Key Design Feature
LB-1Imidazole[1,2-a]pyridineCDK99.22High selectivity over other CDKs nih.govnih.gov
30k2,4,5-trisubstituted pyrimidineCDK9-~156-fold selectivity for CDK9 over CDK2 cardiff.ac.uk

The development of selective agents is a critical aspect of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing side effects. The imidazo[1,2-a]pyrimidine framework has proven to be a versatile scaffold for developing such agents. researchgate.net

As discussed previously, significant efforts have been made to develop selective CDK9 inhibitors. The rationale behind this is that non-selective CDK inhibitors can lead to toxicity due to the inhibition of other CDKs involved in essential cellular processes. By exploiting subtle differences in the ATP-binding pockets of various CDKs, researchers have successfully designed imidazo[1,2-a]pyrimidine and related derivatives with high selectivity for CDK9. nih.govcardiff.ac.uk

In a different therapeutic area, the imidazo[1,2-a]pyrimidine scaffold has been instrumental in developing functionally selective agonists for the α2 and α3 subtypes of the GABAA receptor. nih.gov These receptors are the primary target for benzodiazepines, which are used to treat anxiety. However, non-selective activation of GABAA receptors, particularly the α1 subtype, can lead to sedation. By fine-tuning the structure of imidazo[1,2-a]pyrimidine derivatives, it has been possible to achieve selectivity for the α2/α3 subtypes, offering the potential for anxiolytic drugs with a better side-effect profile. nih.govresearchgate.net

Computational Chemistry and In Silico Investigations

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery, complementing experimental approaches and accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These methods are widely applied to the study of imidazo[1,2-a]pyrimidine derivatives.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been employed to investigate the inhibitory mechanism of imidazo[1,2-a]pyrimidine derivatives against various microbial targets and to understand their binding modes with key enzymes. mdpi.comnih.gov For instance, docking studies have been used to analyze the binding of imidazo[1,2-a]pyrimidine derivatives to the active site of CDK9, providing insights for the rational design of more potent and selective inhibitors. d-nb.info

In addition to molecular docking, other computational methods such as Density Functional Theory (DFT) are used to study the electronic properties of molecules. nih.gov DFT calculations can determine parameters like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for understanding a molecule's reactivity and interaction with biological targets. nih.gov

Furthermore, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to evaluate the drug-likeness and potential safety profiles of new compounds at an early stage of development. mdpi.comnih.gov These predictions help in prioritizing compounds with favorable pharmacokinetic properties for further experimental investigation.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the imidazo[1,2-a]pyrimidine scaffold, molecular docking studies have been instrumental in identifying potential biological targets and understanding binding mechanisms.

In the context of antimicrobial research, derivatives of imidazo[1,2-a]pyrimidine have been synthesized and subjected to molecular docking simulations to evaluate their binding modes with microbial targets. mdpi.com These studies have shown that the most active compounds exhibit favorable binding interactions, which correlate with their observed antimicrobial activity. mdpi.com For instance, in a study targeting SARS-CoV-2, a series of imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and docked against the human ACE2 receptor and the spike protein. nih.gov One of the top-scoring compounds demonstrated a remarkable binding affinity of -9.1 kcal/mol to the ACE2 receptor, comparable to the natural ligand angiotensin II (-9.2 kcal/mol), suggesting its potential as a viral entry inhibitor. nih.gov The presence of the bromine atom at the 7-position is known to influence the molecule's electronic and steric properties, which can enhance binding affinity through halogen bonding and hydrophobic interactions.

Table 1: Molecular Docking Results of Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Targets
CompoundTargetBinding Affinity (kcal/mol)Reference LigandReference Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidine Derivative (7a)ACE2 Receptor-9.1Angiotensin II-9.2
Imidazo[1,2-a]pyrimidine Derivative (7a)Spike Protein-7.3Cannabidiolic Acid (CBDA)-5.7

Data sourced from a study on imidazo[1,2-a]pyrimidine Schiff base derivatives as potential SARS-CoV-2 inhibitors. nih.gov

ADME-Tox Predictions

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in drug development. In silico ADME-Tox predictions for imidazo[1,2-a]pyrimidine derivatives have been performed to assess their drug-like characteristics and potential safety profiles. mdpi.comnih.gov

Studies have shown that many synthesized imidazo[1,2-a]pyrimidine derivatives exhibit promising pharmacokinetic properties. mdpi.com For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, ADMET and drug-likeness predictions revealed favorable characteristics, suggesting their potential as viable drug candidates. nih.gov The introduction of a bromine atom can influence these properties, for example, by increasing lipophilicity, which may affect absorption and distribution.

Table 2: Predicted ADME-Tox Properties of Representative Imidazo[1,2-a]pyrimidine Derivatives
CompoundPropertyPredicted Value/Classification
Imidazo[1,2-a]pyrimidine Schiff Base DerivativesDrug-likenessPromising
PharmacokineticsFavorable

General findings from in silico ADMET studies on imidazo[1,2-a]pyrimidine derivatives. nih.govresearchgate.net

Quantum Chemical Studies (e.g., DFT, FMO, MEP, QTAIM, RDG)

Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and non-covalent interactions of molecules. For imidazo[1,2-a]pyrimidine derivatives, methods like Density Functional Theory (DFT) have been extensively used.

DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, have been employed to determine the optimized molecular structures and reactive sites of imidazo[1,2-a]pyrimidine derivatives. nih.govfrontiersin.org These studies include the analysis of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG). nih.gov The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecules. The MEP maps help in identifying the electron-rich and electron-deficient regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.gov QTAIM and RDG analyses provide detailed information about non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for ligand-receptor binding. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For imidazo[1,2-a]pyrimidine derivatives, pharmacophore models have been developed to guide the design of new compounds with enhanced activity against specific targets. While specific pharmacophore models for this compound are not detailed in the provided search results, the general approach for imidazo[1,2-a]pyrimidine derivatives involves identifying common structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a particular biological target. semanticscholar.org

Exploration of Biological Targets and Pathways

The this compound scaffold and its derivatives have been investigated for their activity against several important biological targets, demonstrating their potential in treating a range of diseases.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription and has emerged as a promising target in cancer therapy. nih.gov Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest in cancer cells. Derivatives of the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been designed and synthesized as potent CDK9 inhibitors. nih.govmdpi.com

In one study, a series of imidazole[1,2-a]pyridine derivatives were developed, with one compound, LB-1, exhibiting highly selective CDK9 inhibitory activity with an IC50 value of 9.22 nM. nih.gov While this study focused on the imidazo[1,2-a]pyridine core, the structural similarity to imidazo[1,2-a]pyrimidine suggests that derivatives of the latter, including those with a 7-bromo substitution, could also be potent CDK9 inhibitors. The bromine atom could potentially form halogen bonds with the kinase active site, enhancing inhibitory activity.

Table 3: CDK9 Inhibitory Activity of a Representative Imidazole[1,2-a]pyridine Derivative
CompoundTargetIC50 (nM)
LB-1 (Imidazole[1,2-a]pyridine derivative)CDK99.22

Data from a study on the discovery of new imidazole[1,2-a]pyridine derivatives as CDK9 inhibitors. nih.gov

GABAA Receptor Modulation (Agonism)

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs. google.com Imidazo[1,2-a]pyrimidine derivatives have been identified as modulators of the GABAA receptor. beilstein-journals.org

Specifically, the imidazo[1,2-a]pyrimidine scaffold has been utilized as a bioisosteric replacement for imidazo[1,2-a]pyridine in the development of GABAA receptor modulators. The substitution pattern on the imidazo[1,2-a]pyrimidine ring is crucial for activity and selectivity towards different GABAA receptor subtypes. While direct evidence for the agonistic activity of this compound itself is not prominent in the search results, its derivatives are of interest in this area. For example, a class of 7-phenylimidazo[1,2-b] mdpi.comCurrent time information in Edmonton, CA.triazine derivatives, which share a similar fused heterocyclic structure, have been shown to be selective ligands for GABAA receptors, particularly with affinity for the α2 and/or α3 subunits, suggesting potential for anxiolytic and anticonvulsant effects. google.com

PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs essential cellular functions such as growth, proliferation, and survival. nih.govnih.govoncotarget.com Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. nih.gov A promising strategy in this area is the dual inhibition of both PI3K and mTOR, which can offer a more comprehensive blockade of the pathway. nih.gov

While direct studies on this compound derivatives as PI3K/mTOR inhibitors are not extensively documented in the reviewed literature, significant research has been conducted on the closely related imidazo[1,2-a]pyridine scaffold. nih.gov These studies provide valuable insights into the potential of the broader imidazo-azine class of compounds.

For instance, a potent dual PI3K/mTOR inhibitor based on an imidazo[1,2-a]pyridine core, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide , has been developed. nih.gov This compound demonstrated excellent kinase selectivity and potent inhibition of both PI3K and mTOR. nih.gov

Table 1: Activity of Imidazo[1,2-a]pyridine-based PI3K/mTOR Inhibitor

Compound Name Target IC50 Cell Line Cellular Growth Inhibition IC50
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide PI3K 0.20 nM HCT-116 10 nM

Data sourced from multiple studies. nih.gov

The development of this compound, including a carbon-11 (B1219553) labeled version for positron emission tomography (PET) imaging, underscores the therapeutic and diagnostic potential of imidazo-azine derivatives in oncology by targeting the PI3K/mTOR pathway. nih.gov The structural similarity suggests that imidazo[1,2-a]pyrimidine-based derivatives could also be potent modulators of this pathway.

Bruton's Tyrosine Kinase (Btk) Inhibition

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. d-nb.infomdpi.com It is essential for B-cell development, maturation, and survival, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. d-nb.infopkusz.edu.cnnih.gov

Research into Btk inhibitors has led to the development of several potent molecules, including those with heterocyclic cores. While the first-generation inhibitor ibrutinib (B1684441) has shown significant success, efforts are ongoing to develop second-generation inhibitors with improved selectivity and reduced off-target effects. d-nb.info

In this context, derivatives of imidazo[1,2-b]pyridazine (B131497), an isomer of the imidazo[1,2-a]pyrimidine system, have emerged as highly potent and selective irreversible Btk inhibitors. nih.gov One such derivative, compound 22 (TM471-1) , demonstrated powerful Btk inhibition with an IC50 of 1.3 nM and excellent selectivity when screened against a panel of 310 kinases. nih.gov This compound showed a favorable pharmacokinetic profile and a robust safety profile in preclinical studies. nih.gov

Table 2: Btk Inhibition by an Imidazo[1,2-b]pyridazine Derivative

Compound Target IC50 Key Finding

Data sourced from a 2025 study. nih.gov

The successful development of this imidazo[1,2-b]pyridazine derivative, which has advanced into Phase I clinical trials, highlights the potential of the broader imidazo-azine scaffold, including the imidazo[1,2-a]pyrimidine core, for generating novel Btk inhibitors. nih.gov

AMPAR Negative Modulation (TARP γ-8 selectivity)

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast synaptic transmission in the central nervous system. nih.govnih.gov Their function is modulated by transmembrane AMPA receptor regulatory proteins (TARPs), with the γ-8 subtype being highly expressed in the hippocampus. nih.govnih.govucl.ac.uk Selective negative allosteric modulators of AMPARs associated with TARP γ-8 are being investigated as potential anticonvulsants with an improved therapeutic window. nih.gov

Research has identified imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines, which are structurally related to imidazo[1,2-a]pyrimidines, as selective negative modulators of AMPAR/TARP γ-8. nih.gov An initial high-throughput screening hit, an imidazopyrazine, was optimized to yield subnanomolar, brain-penetrant leads. nih.gov Replacing the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold led to the development of JNJ-61432059 , a compound with improved metabolic stability. nih.gov

These modulators are thought to act by partially disrupting the interaction between the TARP and the pore-forming subunit of the AMPA receptor ion channel. nih.gov Another TARP γ-8 selective inhibitor, JNJ-55511118 , has been shown to inhibit peak currents by reducing the single-channel conductance of the receptor. nih.govucl.ac.uk

Table 3: TARP γ-8 Selective AMPAR Negative Modulators

Compound Scaffold Key Characteristic
Imidazopyrazine 6 Imidazo[1,2-a]pyrazine (B1224502) 10-fold more potent than initial hit, maintained high selectivity over γ-2.
JNJ-61432059 Pyrazolo[1,5-c]pyrimidine Improved microsomal stability and efflux properties.

Data sourced from a 2018 study. nih.gov

The findings suggest that the imidazo[1,2-a]pyrimidine scaffold is a promising template for developing novel and selective modulators of AMPAR/TARP γ-8 for the treatment of neurological disorders like epilepsy.

COX-2 Inhibitory Activity

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process and are implicated in various diseases, including cancer. researchgate.netnih.govnih.gov Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to avoid gastrointestinal side effects. researchgate.netnih.gov

Pyrimidine derivatives have been a focus of research for developing selective COX-2 inhibitors. nih.govrsc.org These compounds often feature a central pyrimidine ring system. For example, novel pyrimidine-based fluorescent COX-2 inhibitors have been synthesized and evaluated. rsc.org One such compound, N-(2-((7-nitro-benzo[c] nih.govdrugbank.comoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine , was identified as a potent and selective COX-2 inhibitor with an IC50 of 1.8 μM. rsc.org

While specific studies focusing on this compound as a COX-2 inhibitor were not prominent in the search results, the established activity of other pyrimidine-based compounds suggests that this scaffold could be a valuable starting point for designing new selective COX-2 inhibitors. nih.govrsc.org The general structure-activity relationship for many selective COX-2 inhibitors involves a central heterocyclic ring, and the imidazo[1,2-a]pyrimidine core fits this profile. nih.gov

HIF-1α Prolyl Hydroxylase Inhibition

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF-1α, a key transcription factor in the cellular response to low oxygen levels. researchgate.netnih.govnih.gov Inhibiting PHDs leads to the stabilization of HIF-1α, which can be a therapeutic strategy for conditions like anemia and ischemia. d-nb.infomdpi.com

Structure-based drug design has led to the discovery of a novel series of imidazo[1,2-a]pyridine derivatives as PHD inhibitors. researchgate.netnih.gov These compounds were developed based on modeling information from the structure of human HIF-1α prolyl hydroxylase (EGLN1). nih.gov While these are imidazo[1,2-a]pyridine derivatives, their development showcases the potential of the imidazo-azine scaffold for this target. researchgate.netnih.gov

Further research into 4-hydroxypyrimidine (B43898) derivatives has also yielded potent PHD inhibitors. d-nb.info Crystallographic studies have revealed that these inhibitors chelate the active site metal ion, providing a clear mechanism of action. d-nb.info This indicates that pyrimidine-containing scaffolds are well-suited for targeting the active site of PHDs.

IGF-1R Inhibition

The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that, when activated, triggers signaling pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation and survival. thno.orgnih.gov Overexpression and hyperactivity of the IGF-1R signaling pathway are implicated in the development and progression of many cancers and can contribute to resistance against other targeted therapies. thno.orgnih.gov

While direct inhibitors based on the this compound scaffold are not detailed, research on related structures is informative. For instance, BMS-754807, a potent and reversible inhibitor of IGF-1R and the insulin (B600854) receptor (IR), has demonstrated significant anti-proliferative effects in a broad range of human tumor cell lines. medchemexpress.com

Table 4: Activity of Selected Kinase Inhibitors on IGF-1R

Inhibitor Target(s) IGF-1R IC50 Cellular Effects
BMS-754807 IGF-1R, IR, Met, TrkA/B, AurA/B 1.8 nM Inhibits growth of various tumor cell lines (IC50 range 5-365 nM). medchemexpress.com

Data sourced from multiple studies. thno.orgmedchemexpress.com

Furthermore, a phenylpyrazolo[3,4-d]pyrimidine-based inhibitor has been developed to co-target IGF-1R, Src, and AXL as a strategy to overcome resistance to anti-IGF-1R therapies. thno.org The pyrazolo[3,4-d]pyrimidine core is an isomer of imidazo[1,2-a]pyrimidine, suggesting that this class of heterocycles is a viable starting point for the design of novel IGF-1R inhibitors.

Preclinical Research and Development

The journey of a chemical compound from a laboratory curiosity to a potential therapeutic agent involves extensive preclinical research and development. This phase assesses the compound's biological activity, pharmacokinetic properties, and safety profile. For derivatives of the imidazo[1,2-a]pyrimidine scaffold and its close relatives, several have shown promise in preclinical settings.

An imidazo[1,2-b]pyridazine derivative, TM471-1 , emerged from a discovery program as a potent and highly selective irreversible Btk inhibitor. nih.gov In preclinical xenograft models, this compound demonstrated significant tumor growth inhibition, with complete tumor regression observed in a majority of the test animals at a 15 mg/kg dose. nih.gov These compelling preclinical results have led to its advancement into Phase I clinical trials. nih.gov

In the realm of diagnostics and pathway analysis, a carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging PI3K/mTOR expression in cancer. nih.gov The development of such a tool is crucial for understanding the role of this pathway in tumors and for potentially monitoring the response to targeted therapies. The synthesis of the precursor and the radiolabeling procedure have been established, paving the way for in vivo evaluation. nih.gov

These examples of preclinical and early developmental progress for closely related imidazo-azine compounds underscore the therapeutic and diagnostic potential of this class of heterocycles, including those derived from this compound.

Evaluation of Antitumor Activity in Cell Lines

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated notable antitumor activity across a variety of human cancer cell lines. researchgate.net Research has shown that these compounds can exhibit moderate to high efficacy against lung (A549), colon (HCT-116, HT-29), and breast (MCF-7, MDA-MB-231) cancer cell lines. ekb.egfrontiersin.orgresearchgate.net

For instance, certain pyrimidine derivatives have shown potent cytotoxicity against the A549, HCT-116, and MCF-7 cell lines. veterinaria.org Specifically, some indolyl-pyrimidine hybrids have demonstrated significant anticancer activity against MCF-7 and HCT-116 cell lines. ekb.eg Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have also been evaluated for their cytotoxic activities in MCF-7, MDA-MB-231, and A549 cell lines. ijrpr.com

The following table summarizes the inhibitory concentrations (IC50) of various pyrimidine derivatives against the specified cancer cell lines, illustrating the potential of this chemical class in oncology research.

Compound TypeCell LineIC50 (µM)Reference
Pyrimidine DerivativeA5492.14 ekb.eg
Pyrimidine DerivativeHCT-1163.59 ekb.eg
Pyrimidine DerivativePC-35.52 ekb.eg
Pyrimidine DerivativeMCF-73.69 ekb.eg
Indolyl-pyrimidine HybridMCF-75.1 ekb.eg
Indolyl-pyrimidine HybridHCT-1166.6 ekb.eg
Pyrimidinone DerivativeHCT-116- ekb.eg
1,2,4-triazolo[1,5-a]pyrimidine DerivativeMCF-71.69 ekb.eg
1,2,4-triazolo[1,5-a]pyrimidine DerivativeMDA-MB-2314.81 ekb.eg
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole HybridMCF-713.89 - 19.43 ijrpr.com
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole HybridMDA-MB-23113.89 - 19.43 ijrpr.com
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole HybridA54913.89 - 19.43 ijrpr.com
Palbociclib DerivativeHCT116- frontiersin.org
Palbociclib DerivativeHT-29- frontiersin.org
Palbociclib DerivativeMCF-7- frontiersin.org
Palbociclib DerivativeMDA-MB-231- frontiersin.org
Palbociclib DerivativeA549- frontiersin.org
Jerantinine DerivativeHCT-116- researchgate.net
Jerantinine DerivativeHT-29- researchgate.net
Jerantinine DerivativeMCF-7- researchgate.net
Jerantinine DerivativeA549- researchgate.net
2,4-disubstituted pyrimidine derivativeA54912.05 ± 0.45 veterinaria.org
2,4-disubstituted pyrimidine derivativeHCT-1161.31 ± 0.41 veterinaria.org
2,4-disubstituted pyrimidine derivativeMCF-720.53 ± 6.13 veterinaria.org

Apoptosis Induction Studies

Furthermore, N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been shown to induce apoptosis in HeLa cells in a concentration-dependent manner. ijrpr.com Another study on 2,4-disubstituted pyrimidine derivatives revealed that the induction of apoptosis was mediated by the upregulation of Bax and downregulation of Bcl-xl. veterinaria.org Research on a highly selective CDK9 inhibitor with an imidazole[1,2-a]pyridine framework, compound LB-1, demonstrated that it could induce apoptosis in HCT116 cells in a concentration-dependent manner. nih.gov The percentages of total apoptotic cells increased with rising concentrations of LB-1, indicating a caspase 3-dependent mechanism of apoptosis induction. nih.gov

Antimicrobial Efficacy Testing Against Various Microorganisms

The imidazo[1,2-a]pyrimidine scaffold is not only a promising framework for anticancer agents but also for the development of new antimicrobial drugs. Derivatives have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, and pathogenic fungi. nih.govinnovareacademics.in

Studies have demonstrated that certain imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial effects against various pathogens, including Mycobacterium species. The presence of an amino group at the C-2 position of the pyrimidine nucleus has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some derivatives have shown good activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi (Gram-negative). innovareacademics.in

The antifungal potential of these compounds has also been investigated against species like Candida albicans and Aspergillus niger. innovareacademics.in Molecular docking studies of some imidazo[1,2-a]pyrimidines suggest potential antifungal activity against Candida albicans. nih.gov

Compound TypeMicroorganismActivityReference
Imidazo[1,2-a]pyrimidine derivativesMycobacterium speciesPotent antimicrobial effects
Pyrimidine derivativesGram-positive bacteria (S. aureus, B. subtilis)Good antibacterial activity innovareacademics.in
Pyrimidine derivativesGram-negative bacteria (K. pneumoniae, E. coli, S. typhi)Good antibacterial activity innovareacademics.in
Pyrimidine derivativesFungi (C. albicans, A. niger)Antifungal potential innovareacademics.in
Imidazo[1,2-a]pyrimidine derivativesCandida albicansPotential antifungal activity nih.gov

Anxiolytic and Anticonvulsant Activity in Animal Models

The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to the central nervous system. Several derivatives have been identified as having anxiolytic and anticonvulsant properties. nih.gov For example, divaplon (B1670791), fasiplon, and taniplon (B27135) are anxiolytic and anticonvulsant drugs that feature the imidazo[1,2-a]pyrimidine core structure. nih.gov

Research into triazole derivatives, a related class of heterocyclic compounds, has also yielded promising anticonvulsant agents. nih.gov A series of 7-substituted- ekb.egnih.govtriazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) test in mice. nih.gov Compound 3i, 7-(4-chlorophenoxy)- ekb.egnih.govtriazolo[4,3-f]pyrimidine, was identified as a particularly active agent with a median effective dose (ED50) of 34.7 mg/kg and a protective index of 7.6. nih.gov This compound also demonstrated antagonistic activity against seizures induced by various chemical convulsants. nih.gov

Pharmacokinetic Profiling

The therapeutic potential of a drug candidate is heavily dependent on its pharmacokinetic profile, which includes properties like oral bioavailability and brain penetration. nih.gov Research on imidazo[1,2-a]pyrimidine derivatives has shown that structural modifications can lead to favorable pharmacokinetic properties.

For instance, a series of imidazo[1,2-a]pyrimidine derivatives developed as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors demonstrated good metabolic stability in liver S9 fractions and excellent pharmacokinetic profiles in rats following oral administration. nih.gov Similarly, a potent dual PI3K/mTOR inhibitor with an imidazo[1,2-a]pyridine core showed acceptable oral bioavailability. researchgate.netnih.gov Furthermore, pyrazolo[1,5-a]pyrimidines have been noted for their favorable pharmacokinetic profiles, including good bioavailability and the ability to cross the blood-brain barrier. rsc.org

Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a powerful imaging technique used in both clinical diagnostics and preclinical research. The development of radiolabeled compounds that can target specific biological molecules is crucial for this technology. The imidazo[1,2-a]pyrimidine scaffold has been utilized in the development of PET probes.

Specifically, a carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov This radiotracer, N-[¹¹C]7, was produced with high radiochemical yield and purity. nih.gov The development of such probes is expected to provide novel insights into important biological pathways. nih.gov Additionally, other pyrimidine derivatives have been labeled with carbon-11 to serve as PET imaging agents for visualizing sigma-1 receptors in the brain, which are implicated in neurological disorders. nih.gov

Mechanistic Investigations of Biological Activity

Understanding the mechanism of action of a compound is fundamental to drug development. For this compound and its derivatives, the biological activity is largely dependent on their interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom at the 7-position can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

These compounds can modulate various biological pathways, including signal transduction and gene expression. For example, some imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors, targeting a key signaling pathway in cancer. researchgate.net Others have been shown to be inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov The ability to introduce a wide variety of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core allows for the fine-tuning of their binding affinity to specific protein targets, such as kinases, through various non-covalent interactions. rsc.org

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental in drug discovery for quantifying the inhibitory potential of a compound against its target enzyme. For derivatives of this compound, these studies typically involve determining the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This data is crucial for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.

Research has shown that derivatives based on the imidazo[1,2-a]pyrimidine and closely related imidazo-heterocyclic scaffolds are potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. For instance, a series of imidazo[1,2-a]pyrimidine derivatives were evaluated for their inhibitory activity against B-Raf kinase, a key protein in the MAPK signaling pathway implicated in melanoma. One notable derivative, compound 11e , which incorporates a bromo indole (B1671886) moiety, demonstrated a potent antiproliferative activity with an IC₅₀ value of 1.4 μM. nih.gov

In a similar vein, research on related scaffolds has yielded highly potent kinase inhibitors. A derivative of imidazo[1,2-a]pyridine, LB-1 , was identified as a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an impressive IC₅₀ value of 9.22 nM. nih.gov Furthermore, studies on imidazo[1,2-b]pyridazine derivatives led to the discovery of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. Compound 34f from this series showed exceptional potency against both wild-type and mutated forms of FLT3, with IC₅₀ values of 4 nM and 1 nM, respectively. nih.gov Another study focused on imidazo[1,2-a]pyrazine derivatives as inhibitors of PI3Kα kinase, identifying compound 14c with an IC₅₀ of 1.25 μM. mdpi.com

These kinetic data highlight the potential of the 7-bromo-imidazo[1,2-a]pyrimidine scaffold as a starting point for developing highly potent enzyme inhibitors.

Table 1: Enzyme Inhibition Data for Imidazo-Heterocyclic Derivatives

Compound Target Kinase Scaffold IC₅₀ Value
11e B-Raf Imidazo[1,2-a]pyrimidine 1.4 μM nih.gov
LB-1 CDK9 Imidazo[1,2-a]pyridine 9.22 nM nih.gov
34f FLT3-ITD Imidazo[1,2-b]pyridazine 4 nM nih.gov
34f FLT3-D835Y Imidazo[1,2-b]pyridazine 1 nM nih.gov
14c PI3Kα Imidazo[1,2-a]pyrazine 1.25 μM mdpi.com

Binding Mode Analysis (e.g., ATP-binding domain, hinge binding area)

Understanding how a drug molecule interacts with its target protein at the atomic level is crucial for rational drug design. Binding mode analysis, often performed using computational molecular docking or X-ray crystallography, reveals these interactions. For kinase inhibitors derived from this compound, the primary target is often the ATP-binding site.

Molecular docking studies have provided significant insights into the binding of these derivatives. The core scaffold of these inhibitors typically forms key interactions within the hinge region of the kinase, an area that connects the N- and C-lobes of the enzyme and is critical for its function. For example, the aminopyrimidine group of the CDK9 inhibitor AZD5438 , a lead compound for the development of imidazo[1,2-a]pyridine derivatives, forms two strong hydrogen bonds with the backbone of Cys 106 in the hinge binding area. nih.gov The imidazole (B134444) portion of the scaffold can engage in π–π stacking interactions with a key "gatekeeper" residue, such as Phe 103 in CDK9, which controls access to a deeper hydrophobic pocket. nih.gov

In the case of the B-Raf kinase inhibitor 11e , docking interactions showed that an oxygen atom on the molecule forms a hydrogen bond with the side chain of Lys 483. nih.gov The bromo indole part of the molecule plays a crucial role by interacting with key amino acids such as Trp 531, Gly 530, and Cys 532. nih.gov

For the PI3Kα inhibitor 14c , molecular docking simulations revealed that the molecule fits well into the ATP-binding pocket. mdpi.com The analysis showed specific hydrogen bonding and hydrophobic interactions that anchor the compound in the active site, explaining its inhibitory activity. These detailed interaction maps are invaluable for optimizing the affinity and selectivity of the inhibitors.

Table 2: Key Binding Interactions of Imidazo-Heterocyclic Derivatives

Compound Target Kinase Interacting Residues Type of Interaction
AZD5438 CDK9 Cys 106 (Hinge Region) Hydrogen Bonds nih.gov
Phe 103 (Gatekeeper) π–π Stacking nih.gov
11e B-Raf Lys 483 Hydrogen Bond nih.gov
Trp 531, Gly 530, Cys 532 Hydrophobic Interactions nih.gov
14c PI3Kα ATP-binding pocket residues Hydrogen Bonding, Hydrophobic mdpi.com

Applications and Future Directions of 7 Bromoimidazo 1,2 a Pyrimidine Research

Contribution to Novel Therapeutic Agent Development

The imidazo[1,2-a]pyrimidine (B1208166) core is a key structural element in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. nih.govnih.gov Research into derivatives of this scaffold has opened promising avenues for the treatment of a wide range of human diseases.

While direct research specifically linking 7-Bromoimidazo[1,2-a]pyrimidine to colorectal cancer is not extensively documented, the broader class of related compounds has shown significant potential in oncology. The imidazo[1,2-a]pyridine (B132010) scaffold, a closely related structure, has been identified in compounds with anti-colon cancer properties. researchgate.net Furthermore, derivatives of imidazo[1,2-a]pyrimidine have been investigated for their ability to inhibit B-Raf kinase, a gene whose mutations are associated with various cancers, including adenocarcinoma of the lung. nih.gov The isomeric compound, 6-Bromoimidazo[1,2-a]pyrimidine, is noted as a key intermediate in the synthesis of anti-cancer drugs, underscoring the importance of the bromo-imidazopyrimidine framework in oncological research. chemimpex.com

The imidazo[1,2-a]pyrimidine scaffold is a foundational component of several anxiolytic and anticonvulsant drugs, including divaplon (B1670791), fasiplon, and taniplon (B27135). nih.gov Research has focused on developing derivatives that act as functionally selective agonists for the GABA(A)α2 and GABA(A)α3 receptor subtypes, which are key targets for treating anxiety. acs.orgnih.gov

Studies have identified specific 7-substituted imidazopyrimidine compounds that demonstrate significant anxiolytic effects in animal models with minimal sedative properties. acs.orgnih.govresearchgate.net This highlights the critical role of substitutions at the 7-position of the imidazo[1,2-a]pyrimidine ring in modulating biological activity for anxiety disorders. nih.gov

Derivatives of the imidazo[1,2-a]pyrimidine skeleton have demonstrated notable anti-inflammatory potential. dergipark.org.tr Studies have shown that compounds featuring this core structure can exhibit anti-inflammatory activity, with some showing selectivity for the COX-2 enzyme, a key target in inflammation therapy. dergipark.org.tr The imidazo (B10784944) pyrimidine (B1678525) nucleus is recognized for its utility in developing therapeutics with anti-inflammatory properties, making it a valuable scaffold for research into autoimmune and inflammatory conditions. derpharmachemica.com

The imidazo[1,2-a]pyrimidine structure is central to the development of compounds for neurological disorders, particularly epilepsy. scispace.com Several drugs based on this scaffold, such as divaplon and fasiplon, were initially developed for their anticonvulsant properties. nih.gov Research has confirmed that derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine systems exhibit anticonvulsant effects in preclinical screening models. researchgate.netresearchgate.net Specifically, derivatives like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) have been synthesized and evaluated for their anticonvulsant activity. ias.ac.in The broad utility of pyrimidine-based compounds in treating neurodegenerative disorders further supports the investigation of this compound in this field. researchgate.net

The imidazo[1,2-a]pyrimidine framework is a prolific source of potential treatments for a wide array of infectious diseases.

Antibacterial: Chalcone derivatives of imidazo[1,2-a]pyrimidine have shown excellent to good activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. derpharmachemica.com A library of 75 different imidazo[1,2-a]pyrimidine derivatives was synthesized to screen for antibacterial activity, with some compounds showing potent effects against various bacteria, including Mycobacterium species. jst.go.jp

Antifungal: Fungal infections, particularly those caused by Candida species, are a growing health concern. nih.gov The imidazo[1,2-a]pyrimidine scaffold is considered a promising core for developing new antifungal agents to combat this threat. nih.gov

Antiparasitic: In the search for treatments for neglected tropical diseases, the imidazo[1,2-a]pyrimidine scaffold has been identified as a novel antileishmanial pharmacophore. acs.org One derivative in a study proved to be approximately twice as active as the reference drug miltefosine (B1683995) against the amastigote form of Leishmania amazonensis. acs.org Additionally, the related imidazo[1,2-a]pyridine core has yielded potent inhibitors of Tuberculosis (TB), including multidrug-resistant strains. nih.gov

Below is an interactive table summarizing the therapeutic potential of various Imidazo[1,2-a]pyrimidine derivatives based on research findings.

Compound/Derivative ClassTherapeutic AreaKey Research FindingsCitations
7-trifluoromethylimidazopyrimidineAnxietyFunctions as a high-affinity GABA(A) agonist; demonstrated anxiolytic effects in animal models with minimal sedation. acs.orgnih.gov
7-propan-2-olimidazopyrimidineAnxietyA high-affinity GABA(A) agonist with good oral bioavailability; showed anxiolytic properties in animal studies. acs.orgnih.gov
Divaplon, Fasiplon, TaniplonAnxiety, EpilepsyAnxiolytic and anticonvulsant drugs built upon the imidazo[1,2-a]pyrimidine scaffold. nih.gov
Imidazo[1,2-a]pyrimidine ChalconesInfectious DiseasesExhibited excellent to good antibacterial activity against various Gram-positive and Gram-negative bacteria. derpharmachemica.com
General Imidazo[1,2-a]pyrimidinesInflammatory DiseasesDerivatives possess anti-inflammatory potential, with some showing COX-2 selectivity. dergipark.org.tr
Imidazo-pyrimidine Analogue 24 Infectious DiseasesShowed potent and selective antileishmanial activity against L. amazonensis amastigotes, being more active than the reference drug miltefosine. acs.org

Development of Chemical Libraries for Biological Screening

This compound is a valuable starting material for creating large collections of related compounds, known as chemical libraries. The bromine atom on the heterocyclic ring is a key functional group that allows for a variety of subsequent chemical reactions. This makes the compound a versatile building block for synthesizing diverse molecules. chemimpex.com

Researchers generate these libraries to perform biological screening, a process where many compounds are tested at once to find new potential drugs. researchgate.net For example, a library of 75 different imidazo[1,2-a]pyrimidine derivatives was created to test for antibacterial properties. jst.go.jp The ability to easily modify the this compound structure allows for the systematic exploration of how different chemical groups affect biological activity, which is a fundamental aspect of drug discovery.

Advanced Synthetic Methodologies for Diversification

The this compound core is a key building block for creating large and diverse chemical libraries. The bromine atom at the 7-position is particularly important as it provides a reactive site for various chemical modifications, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Modern synthetic strategies have moved beyond traditional methods to embrace more efficient and versatile approaches. These include:

Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups, leading to a diverse array of derivatives.

Nucleophilic Substitution: The bromine atom can be replaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate new classes of substituted imidazo[1,2-a]pyrimidines.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and provide access to compounds that are difficult to obtain through conventional heating methods. nih.gov This technique is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

Multicomponent Reactions: One-pot multicomponent reactions are increasingly being used to construct the imidazo[1,2-a]pyrimidine scaffold in a single step from simple starting materials. This approach is highly efficient and allows for the rapid assembly of complex molecules.

These advanced methodologies are crucial for the efficient diversification of the this compound core, providing access to a wide range of novel compounds for further investigation.

Exploration of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship or SAR) is fundamental to drug discovery. For this compound derivatives, the position and nature of substituents on the heterocyclic core play a crucial role in determining their pharmacological properties. nih.govresearchgate.net

The bromine atom at the 7-position significantly influences the molecule's electronic properties and can enhance binding affinity to biological targets through halogen bonding. SAR studies on related imidazo[1,2-a]pyrimidine and other pyrimidine-based compounds have provided valuable insights into how modifications to the scaffold can modulate efficacy and selectivity.

Modification Site Effect on Biological Activity Potential Therapeutic Area
Position 7 (Bromine) Enhances binding affinity through halogen bonding. Broad-spectrum (Antiviral, Antimicrobial)
Imidazole (B134444) Ring Altering substituents affects electronic properties and target interaction. Kinase Inhibition, Anti-inflammatory
Pyrimidine Ring Substitutions can impact solubility, metabolic stability, and overall pharmacology. nih.govAnticancer, Antihypertensive
Position 2 Introduction of aryl groups can lead to potent biological activity.Anti-inflammatory, Antiviral
Position 3 Functionalization can modulate activity and selectivity.Antiviral, Anticancer

This table provides an interactive summary of how modifications at different positions of the this compound scaffold can influence its biological activity and therapeutic potential.

For instance, studies on imidazo[1,2-c]pyrimidine (B1242154) derivatives have identified potent inhibitors of Syk family kinases, which are promising targets for allergic and autoimmune diseases. nih.gov Furthermore, computational docking studies of imidazo[1,2-a]pyrimidine derivatives have shown potential inhibitory activity against key proteins of the SARS-CoV-2 virus, highlighting the scaffold's potential in antiviral drug discovery. nih.gov

Potential in Other Fields (e.g., Materials Science, Fluorescent Probes)

The unique photophysical properties of the imidazo[1,2-a]pyrimidine scaffold have opened up new avenues of research beyond pharmacology. These compounds have shown significant promise as organic fluorophores, with potential applications in materials science and as fluorescent probes for bioimaging. nih.gov

The fluorescence properties of imidazo[1,2-a]pyrimidine derivatives can be fine-tuned by introducing different substituents onto the heterocyclic core. For example, the introduction of a hydroxymethyl group has been shown to enhance fluorescence intensity in some cases. nih.gov This tunability makes them attractive candidates for the development of novel sensors and imaging agents.

Recent research has focused on the development of imidazo[1,2-a]pyridine-based fluorescent probes for the detection of metal ions like Fe³⁺ and Hg²⁺ in biological systems, including within HeLa cells. rsc.org This demonstrates the potential of this class of compounds for real-time monitoring of important biological analytes. The bromine atom in this compound can also influence intermolecular interactions, which is a critical factor in the design of crystalline materials with specific optical or electronic properties.

Challenges and Opportunities in this compound Research

Despite the significant progress in the field, several challenges remain in the research and development of this compound derivatives. Synthetically, achieving regioselective functionalization can be difficult, and some reactions may suffer from low yields or require harsh conditions. nih.gov

However, these challenges are outweighed by the immense opportunities that this scaffold presents. The versatility of the this compound core as a synthetic intermediate allows for the creation of vast libraries of novel compounds. This is particularly important in the face of rising antimicrobial resistance, where new chemical entities are urgently needed. Derivatives of this scaffold have already shown promising activity against various bacterial strains, including Mycobacterium species.

The potential of these compounds as antiviral agents, particularly against emerging threats like SARS-CoV-2, represents a significant area of future research. nih.gov Furthermore, the exploration of their photophysical properties is expected to lead to the development of advanced materials and highly specific fluorescent probes for diagnostics and bioimaging. The continued application of advanced synthetic methods and computational studies will be crucial in unlocking the full potential of this compound and its derivatives.

Q & A

Q. Why do some synthetic routes for this compound yield regioisomeric mixtures, and how is regioselectivity controlled?

  • Methodological Answer : Competing pathways (e.g., C-5 vs. C-7 bromination) arise from electrophilic aromatic substitution (EAS) directing effects. Control strategies:
  • Lewis acid catalysis : FeCl₃ directs bromination to C-7 via coordination to the pyrimidine nitrogen .
  • Solvent polarity : High-polarity solvents (e.g., DMF) favor C-7 substitution by stabilizing transition states .

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